N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide
Description
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloazepine core with a fluoro-methoxyphenyl group, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-13(18-15(21)7-6-8-17(18)27-5)23-19(26)25-11-14-10-22-24(4)16(14)9-20(2,3)12-25/h6-8,10,13H,9,11-12H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUWQBQUPSFGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)NC(=O)N2CC3=C(CC(C2)(C)C)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps:
Formation of the Pyrazoloazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloazepine ring system.
Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced onto the phenyl ring.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating biological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
